

Spectroscopic data of Isononanamine (NMR, IR, Mass Spec)

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Compound of Interest		
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Spectroscopic Profile of Nonanamine: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for nonanamine, specifically focusing on the linear isomer, 1-nonanamine. While the term "isononanamine" often refers to a mixture of branched-chain isomers, a complete and publicly available dataset for a single isomer is not readily available. Therefore, 1-nonanamine is utilized here as a representative C9 aliphatic amine to illustrate the application of key spectroscopic techniques in its structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for molecular characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1-nonanamine.

Table 1: ¹H NMR Spectroscopic Data for 1-Nonanamine



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.68	Triplet	2H	-CH2-NH2
~1.45	Quintet	2H	-CH2-CH2-NH2
~1.29	Multiplet	12H	-(CH ₂) ₆ -
~0.88	Triplet	3H	-СНз
(variable)	Broad Singlet	2H	-NH ₂

Table 2: ¹³C NMR Spectroscopic Data for 1-Nonanamine

Chemical Shift (ppm)	Assignment
~42.5	-CH2-NH2
~34.0	-CH2-CH2-NH2
~31.9	-(CH ₂) _x -
~29.6	-(CH ₂) _x -
~29.3	-(CH ₂) _x -
~26.9	-(CH ₂) _x -
~22.7	-CH ₂ -CH ₃
~14.1	-CH₃

Table 3: IR Spectroscopic Data for 1-Nonanamine



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3370, ~3290	Medium	N-H stretch (asymmetric and symmetric)
~2920, ~2850	Strong	C-H stretch (aliphatic)
~1600	Medium	N-H bend (scissoring)
~1465	Medium	C-H bend (scissoring)
~1070	Weak	C-N stretch
~800	Broad, Weak	N-H wag

Table 4: Mass Spectrometry Data for 1-Nonanamine

m/z	Relative Intensity (%)	Assignment
143	~5	[M] ⁺ (Molecular Ion)
30	100	[CH2NH2]+ (Base Peak, α- cleavage)
44, 58, 72, 86, 100, 114, 128	Variable	$[C_nH_{2n+2}N]^+$ (α -cleavage fragments)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may be adjusted based on the specific equipment and experimental goals.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A solution of 1-nonanamine (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Foundational & Exploratory





- ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans for adequate signal-to-noise.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like 1-nonanamine, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared in a solvent with minimal IR absorbance in the regions of interest (e.g., carbon tetrachloride, CCl₄), and the spectrum recorded in a suitable liquid cell.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates (or the solvent-filled cell) is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The NIST WebBook provides a gas-phase IR spectrum of 1-nonanamine.[1]

2.3 Mass Spectrometry (MS)

• Sample Introduction and Ionization: For a volatile compound like 1-nonanamine, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The eluted compound then enters the mass spectrometer. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.



Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio. The NIST WebBook provides an electron ionization mass spectrum for 1-nonanamine.[2]

Visualization of Spectroscopic Logic

The following diagrams illustrate the workflows and logical relationships in the spectroscopic analysis of 1-nonanamine.

Spectroscopic Analysis Workflow for Structural Elucidation.

Primary Fragmentation Pathway of 1-Nonanamine in Mass Spectrometry.

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References

- 1. 1-Nonanamine [webbook.nist.gov]
- 2. 1-Nonanamine [webbook.nist.gov]
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